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molecular formula C10H9NO3 B8808480 N-(furan-2-ylmethyl)furan-2-carboxamide CAS No. 61190-74-7

N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No. B8808480
M. Wt: 191.18 g/mol
InChI Key: MJFIAAOIDQJCHO-UHFFFAOYSA-N
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Patent
US05925152

Procedure details

N-furfuryl-2-furamide was prepared by adding dropwise to a mixture of furfurylamine (7.44 g; 7 mmol; ex Aldrich) and triethylamine (35.6 g; 352 mmol) in dichloromethane 2-furoyl chloride (23 g; 176 mmol) at a temperature of 0 to 5° C. The product obtained was washed with water, dried with magnesium sulphate and evaporated. Subsequently, the product so obtained was purified by flash chromatography (silica, hexane/ethyl acetate as eluant) and 14 g (97% yield) of the product was recovered.
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
dichloromethane 2-furoyl chloride
Quantity
23 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[O:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20](Cl)=[O:21].ClCCl>CCCCCC.C(OCC)(=O)C>[CH2:1]([NH:7][C:20]([C:16]1[O:15][CH:19]=[CH:18][CH:17]=1)=[O:21])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
35.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
dichloromethane 2-furoyl chloride
Quantity
23 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl.ClCCl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Subsequently, the product so obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)NC(=O)C=1OC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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